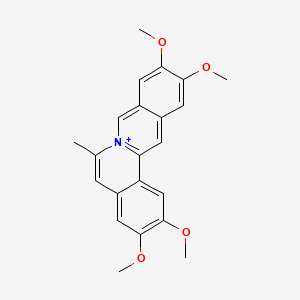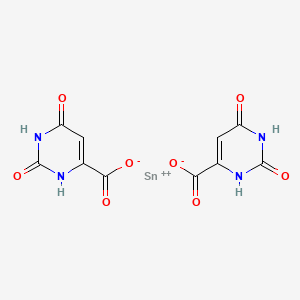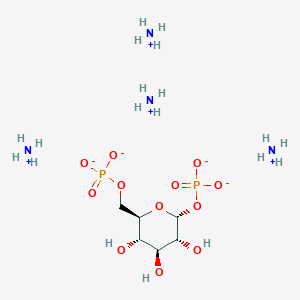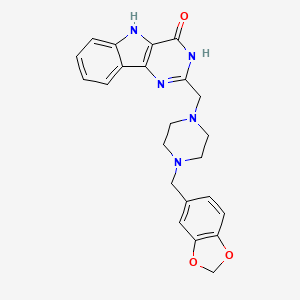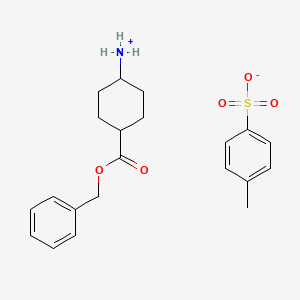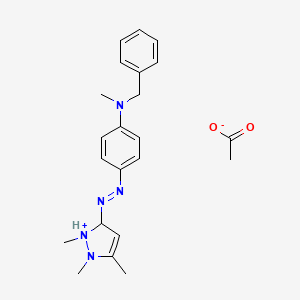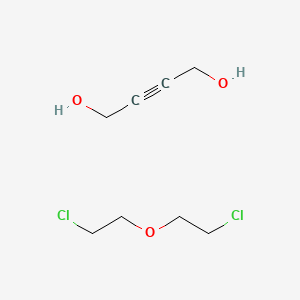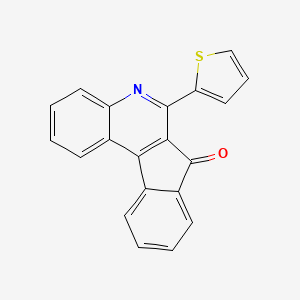
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to cyclization to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can be employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103): Known for its antitumor activity.
6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one: Another quinoline derivative with distinct structural features.
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- stands out due to its unique thienyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
128404-80-8 |
|---|---|
Formule moléculaire |
C20H11NOS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C20H11NOS/c22-20-13-7-2-1-6-12(13)17-14-8-3-4-9-15(14)21-19(18(17)20)16-10-5-11-23-16/h1-11H |
Clé InChI |
MRYJZGFSTHJFQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=NC4=CC=CC=C43)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


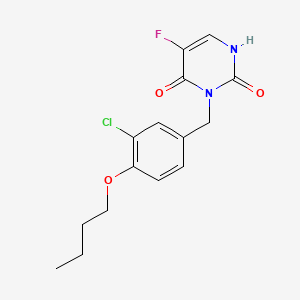
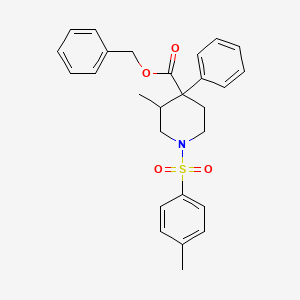
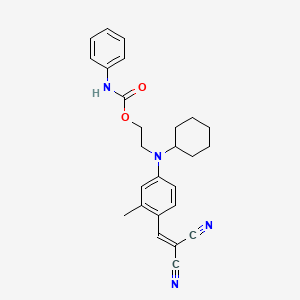
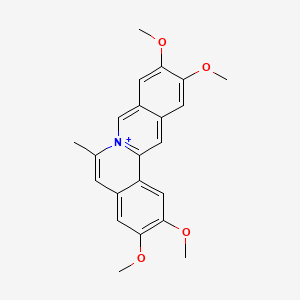
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
